molecular formula C10H7ClN2O2 B1332925 (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid CAS No. 749907-00-4

(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid

Cat. No.: B1332925
CAS No.: 749907-00-4
M. Wt: 222.63 g/mol
InChI Key: CPOFUPGJZDFDDC-SNAWJCMRSA-N
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Description

(2E)-3-{2-Chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid (CAS 749907-00-4) is a small-molecule organic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at the 2-position and an α,β-unsaturated carboxylic acid group at the 3-position. The (2E)-configuration of the acrylic acid moiety ensures planarity, which may enhance conjugation and intermolecular interactions, such as hydrogen bonding or π-π stacking .

Properties

IUPAC Name

(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-10-7(4-5-9(14)15)13-6-2-1-3-8(13)12-10/h1-6H,(H,14,15)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOFUPGJZDFDDC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366619
Record name (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749907-00-4
Record name (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by chlorination and subsequent reaction with a suitable carboxylic acid derivative. One common method involves the use of arylglyoxals and Meldrum’s acid in a multicomponent condensation reaction . The reaction conditions often require the use of a solvent such as ethanol or acetonitrile, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. The industrial synthesis may also involve additional purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or receptors involved in critical biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below summarizes key structural features and computed physicochemical properties of (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid and related compounds:

Compound Name Substituents (Imidazopyridine Core) Molecular Formula Molecular Weight LogP* PSA (Ų)* Key Features
This compound 2-Cl C₁₃H₉ClN₂O₂ 266.67 ~2.8† ~85† Chloro substituent enhances electrophilicity
(2E)-3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid 2-(3-NO₂C₆H₄) C₁₆H₁₁N₃O₄ 309.28 3.53 100.42 Nitro group increases electron deficiency
(2E)-3-[7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid 7-CH₃, 2-(4-CH₃C₆H₄) C₁₉H₁₈N₂O₂ 306.36 ~3.1† ~75† Methyl groups enhance lipophilicity
3-[6-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid 6-CH₃, 2-(biphenyl-4-yl) C₂₃H₁₈N₂O₂ 354.40 ~4.0† ~75† Biphenyl group introduces steric bulk
Ethyl (E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylate None (parent core) C₁₂H₁₂N₂O₂ 216.24 ~1.5† ~55† Ester prodrug with improved membrane permeability

*PSA (Polar Surface Area), LogP (Octanol-water partition coefficient). †Predicted values based on structural analogs.

Key Observations:
  • Electron Effects: The chloro substituent (Cl) in the target compound is less electron-withdrawing than the nitro group (NO₂) in , resulting in milder electrophilicity. This may influence reactivity in Michael addition or nucleophilic substitution reactions.
  • The chloro analog’s LogP (~2.8) balances lipophilicity and solubility.
  • Hydrogen Bonding : The nitro-substituted derivative has the highest PSA (100.42 Ų) due to its additional nitro and carboxylic acid groups, enhancing polar interactions critical for target binding.

Crystallographic and Supramolecular Behavior

The carboxylic acid group facilitates hydrogen-bonded dimerization or extended networks in the solid state, as observed in . Chloro and nitro substituents may further stabilize crystal packing via halogen bonding (Cl) or dipole interactions (NO₂).

Biological Activity

(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, including relevant research findings, case studies, and comparative data.

  • Molecular Formula : C10H7ClN2O2
  • Molecular Weight : 222.63 g/mol
  • CAS Number : 749907-00-4

Biological Activity Overview

The biological activity of this compound is attributed to its structural features, including the chloro group and the conjugated double bond. These characteristics enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. A study found that derivatives of these compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties due to its structural similarity to known antimicrobial agents .

Anticancer Potential

Preliminary studies have explored the anticancer potential of this compound. For instance, a case study involving cancer cell lines demonstrated that this compound induced apoptosis in specific cancer cells, indicating its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival.
  • Interaction with G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing various signaling pathways that regulate cell growth and apoptosis .

Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityInhibition of bacterial growth in vitro; effective against Gram-positive bacteria.
Study 2Anticancer ActivityInduced apoptosis in cancer cell lines; potential for further development as an anticancer agent.
Study 3Mechanistic InsightsSuggested interaction with GPCRs; modulation of signaling pathways involved in cell survival.

Case Study 1: Antimicrobial Efficacy

A laboratory study assessed the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives, including this compound. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In another study focusing on human cancer cell lines (e.g., HeLa and MCF7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated that the compound triggered apoptosis through the activation of caspase pathways .

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